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Introduction
FT836 is an investigational, off-the-shelf, multiplexed-engineered chimeric antigen receptor

(CAR) T-cell therapy currently under evaluation in clinical trials for the treatment of advanced

solid tumors.[1][2] Developed by Fate Therapeutics, FT836 is derived from induced pluripotent

stem cells (iPSCs) and is designed to overcome several challenges associated with treating

solid tumors with cellular therapies.[3][4][5] This document provides a detailed overview of the

FT836 administration protocol within a clinical trial setting, its mechanism of action, and key

experimental procedures for monitoring its safety and efficacy.

FT836 targets the Major Histocompatibility Complex (MHC) class I-related proteins A (MICA)

and B (MICB), which are stress-induced ligands expressed on a wide range of cancer cells but

have limited expression on healthy tissues.[3][4][5] A key feature of FT836 is its unique

targeting of the α3 domain of MICA/B, which is resistant to proteolytic shedding, a common

tumor escape mechanism.[3][6] Furthermore, FT836 is engineered with "Sword & Shield"

technology, intended to enhance its persistence and anti-tumor activity, potentially without the

need for conditioning chemotherapy.[3][4][5][6]

The ongoing Phase 1 clinical trial (NCT07216105) is an open-label study evaluating the safety

and tolerability of FT836 as a monotherapy and in combination with other anti-cancer agents,

such as paclitaxel, trastuzumab, and cetuximab, in participants with advanced solid tumors.[1]

[7][8]
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Mechanism of Action: Targeting the MICA/B
Pathway
FT836's primary mechanism of action involves the recognition and elimination of tumor cells

expressing MICA/B. Upon administration, the CAR on FT836 T-cells binds to the α3 domain of

MICA/B on cancer cells. This interaction triggers the activation of the CAR T-cell, leading to the

release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the

target tumor cell.

The "Sword & Shield" technology incorporated into FT836 is designed to protect the CAR T-

cells from the host's immune system and the immunosuppressive tumor microenvironment,

thereby promoting their survival and sustained anti-tumor activity.
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FT836 Mechanism of Action

Clinical Trial Administration Protocol (NCT07216105)
The following protocol is a summary of the administration plan for FT836 in the Phase 1 clinical

trial for advanced solid tumors. The primary objectives of this study are to evaluate the safety

and tolerability of FT836 and to determine the recommended Phase 2 dose (RP2D).[7][8]

Patient Eligibility
A summary of the key inclusion and exclusion criteria is provided in the table below.
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Inclusion Criteria Exclusion Criteria

Adults with advanced solid tumors, including but

not limited to non-small cell lung cancer,

colorectal cancer, breast cancer, ovarian cancer,

endometrial carcinoma, and head and neck

squamous cell carcinoma.[2]

Clinically significant cardiovascular disease.

Disease that is not amenable to curative therapy

and has relapsed or progressed following at

least one line of prior systemic therapy.

Known active central nervous system (CNS)

involvement by malignancy.

Presence of measurable disease by RECIST

v1.1.

Receipt of any biological therapy,

chemotherapy, investigational therapy, or

radiation therapy within 2 weeks or five half-lives

prior to the start of the first study intervention.

Eastern Cooperative Oncology Group (ECOG)

Performance Status of 0 or 1.

Currently receiving or likely to require systemic

immunosuppressive therapy.

Adequate organ function.

Willingness to undergo protocol-prescribed on-

treatment biopsies.[7]

Treatment Regimens
The study evaluates FT836 as a monotherapy and in combination with other cancer therapies

across multiple regimens.[1]
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Regimen Investigational Agent(s)

A FT836 Monotherapy

B FT836 + Paclitaxel

C FT836 + Cetuximab

D FT836 + Paclitaxel + Cetuximab

E FT836 + Trastuzumab

F FT836 + Paclitaxel + Trastuzumab

Administration Schedule
FT836 is administered as an intravenous (IV) infusion over multiple days within a treatment

cycle.[7] The exact dosing and schedule are part of the dose-escalation design of the Phase 1

trial. For combination therapies, the co-administered drugs are given prior to or concurrently

with FT836. An example of a combination regimen schedule is as follows:

Paclitaxel: IV infusion of 80 mg/m² weekly on Days -21, -14, and -7 before the FT836

infusion.[9]

Cetuximab: Initial dose of 400 mg/m² as a 120-minute IV infusion on Day -4.[9]

Trastuzumab: Initial dose of 4 mg/kg as a 90-minute IV infusion on Day -4.[9]

Patients are closely monitored for adverse events, particularly during the initial phase of

treatment.

Experimental Protocols
Safety and Tolerability Assessment
The primary endpoint of the Phase 1 trial is the evaluation of safety and tolerability. This is

achieved through the continuous monitoring and documentation of adverse events (AEs) and

serious adverse events (SAEs).

Methodology:
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Clinical Monitoring: Regular physical examinations, vital sign measurements, and

performance status assessments.

Laboratory Tests: Comprehensive hematology and serum chemistry panels at baseline and

regular intervals throughout the trial.

Adverse Event Grading: AEs are graded according to the National Cancer Institute Common

Terminology Criteria for Adverse Events (NCI CTCAE).

Dose-Limiting Toxicity (DLT) Evaluation: A specific DLT observation period is defined to

determine the maximum tolerated dose (MTD) and the RP2D.

Efficacy Assessment
The secondary objective is to assess the anti-tumor activity of FT836.

Methodology:

Tumor Imaging: Tumor assessments are performed at baseline and at specified intervals

during the study using imaging modalities such as CT or MRI.

Response Evaluation: Tumor response is evaluated based on the Response Evaluation

Criteria in Solid Tumors version 1.1 (RECIST 1.1).[10][11][12][13][14]

Complete Response (CR): Disappearance of all target lesions.[10]

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

[10]

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions.[10]

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Pharmacokinetic (PK) and Pharmacodynamic (PD)
Studies
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PK and PD studies are crucial for understanding the behavior of FT836 in the body and its

effect on tumor cells.

Methodology:

Pharmacokinetics:

Sample Collection: Peripheral blood samples are collected at multiple time points post-

infusion.

CAR T-Cell Quantification: Quantitative polymerase chain reaction (qPCR) or flow

cytometry is used to measure the number of FT836 cells in the blood over time. This helps

determine parameters like peak expansion (Cmax), time to peak expansion (Tmax), and

persistence (Area Under the Curve - AUC).[15][16][17][18]

Pharmacodynamics:

Biomarker Analysis: Blood samples are analyzed for changes in levels of cytokines,

chemokines, and other immune modulators to assess the biological activity of FT836.

Tumor Biopsies: On-treatment biopsies are performed to evaluate the infiltration of FT836

cells into the tumor microenvironment and their effect on tumor cells.[7]
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Clinical Trial Experimental Workflow

Preclinical Data Summary
Preclinical studies presented at the 2024 Society for Immunotherapy of Cancer (SITC) Annual

Meeting demonstrated the potent anti-tumor activity of FT836.[3][4][5][6][19] While specific

quantitative data from these presentations are not yet publicly available in detail, the findings

indicated robust and durable anti-tumor effects in in vivo models across a variety of solid

tumors.[20] It was also shown that co-treatment with chemotherapy or radiation in vitro led to

increased MICA/B expression on tumor cells, thereby enhancing the cytolytic activity of FT836.

[3][6][19]
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Parameter Finding

In Vitro Cytotoxicity

FT836 demonstrated potent, MICA/B CAR-

specific targeting and killing of various tumor cell

lines (lung, gastric, ovarian, and prostate

cancer).[20][21]

In Vivo Anti-Tumor Activity
Exerted potent and durable anti-tumor activity in

various solid tumor xenograft models.[20][21]

Combination Therapy

Chemotherapy, radiotherapy, or antibody-drug

conjugates increased MICA/B expression on

tumor cells and enhanced FT836 anti-tumor

activity in vitro.[21]

Persistence

FT836 sustained anti-tumor activity over

multiple rounds of tumor challenge, even in the

presence of allogeneic immune cells.[20][21]

Conclusion
The FT836 clinical trial represents a significant step in the development of off-the-shelf CAR T-

cell therapies for solid tumors. The administration protocol is designed to carefully evaluate the

safety and efficacy of this novel agent, both alone and in combination with standard-of-care

therapies. The detailed experimental protocols for safety, efficacy, and PK/PD assessments will

provide a comprehensive understanding of FT836's clinical profile. As more data from the

ongoing Phase 1 trial becomes available, a clearer picture of the therapeutic potential of FT836

will emerge.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b611022#ft836-administration-protocol-in-clinical-trials
https://www.benchchem.com/product/b611022#ft836-administration-protocol-in-clinical-trials
https://www.benchchem.com/product/b611022#ft836-administration-protocol-in-clinical-trials
https://www.benchchem.com/product/b611022#ft836-administration-protocol-in-clinical-trials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

